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C18H23Cl2NO3 off-target effects and how to control for them

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Technical Support Center: C18H23Cl2NO3 (Venetoclax)

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the off-target effects of the BCL-2 inhibitor, Venetoclax. While the provided chemical formula **C18H23Cl2NO3** does not precisely match that of Venetoclax (C45H50ClN7O7S), the context of BCL-2 inhibition strongly suggests Venetoclax as the compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Venetoclax?

Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] BCL-2 is overexpressed in many hematologic malignancies, where it sequesters pro-apoptotic proteins, preventing cancer cells from undergoing programmed cell death (apoptosis). Venetoclax binds directly to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins and thereby restoring the intrinsic apoptotic pathway.[2]

Q2: What are the known off-target effects of Venetoclax?

A significant off-target effect of Venetoclax is the reprogramming of cellular metabolism, specifically the inhibition of mitochondrial respiration and the tricarboxylic acid (TCA) cycle.[3]







[4] This effect has been observed to be independent of its BCL-2 inhibitory activity and can occur in cells deficient in BCL-2.[3][4] This metabolic reprogramming is dependent on the integrated stress response and the transcription factor ATF4.[3][4] At higher concentrations, some studies have noted that other BH3 mimetics can induce apoptosis through BAX/BAK-independent mechanisms, a phenomenon that warrants consideration for Venetoclax as well.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for the accurate interpretation of experimental results. Key strategies include:

- Genetic Controls: Utilize cell lines with genetic knockout or knockdown of the primary target, BCL-2. An effect that persists in BCL-2 deficient cells is likely an off-target effect.[3][4]
- Structurally Unrelated Inhibitors: Employ other BCL-2 inhibitors with different chemical scaffolds. If these compounds replicate the observed effect, it is more likely to be an ontarget effect.
- Dose-Response Analysis: Perform experiments across a wide range of Venetoclax concentrations. On-target effects are typically observed at lower, more specific concentrations, while off-target effects may only appear at higher concentrations.
- Rescue Experiments: Overexpression of BCL-2 in a sensitive cell line should rescue the apoptotic phenotype induced by Venetoclax if the effect is on-target.

Troubleshooting Guide



| Issue | Possible Cause | Recommended Solution |
|---|--|--|
| Unexpected changes in cellular metabolism (e.g., altered oxygen consumption rates). | Venetoclax is known to inhibit mitochondrial respiration and the TCA cycle independently of BCL-2.[3][4] | 1. Confirm the effect in BCL-2 knockout or knockdown cells to verify it as an off-target effect. 2. Measure key metabolites of the TCA cycle and assess mitochondrial complex activity. 3. Investigate the involvement of the integrated stress response pathway and ATF4 activation. |
| Cell death observed in a cell line with low BCL-2 expression. | This could be an off-target cytotoxic effect or indicate the involvement of other cell death pathways. | 1. Perform a dose-response curve to determine the potency of Venetoclax in this specific cell line. 2. Assess markers of apoptosis (e.g., caspase activation, PARP cleavage) to confirm the mechanism of cell death. 3. Use a cellular thermal shift assay (CETSA) to confirm direct target engagement with BCL-2 in your cell line. |
| Discrepancy between phenotypic effects and BCL-2 inhibition. | The observed phenotype may be a result of off-target activities or complex downstream signaling. | 1. Use a BCL-2-dead mutant as a negative control. 2. Employ systems biology approaches, such as proteomics or transcriptomics, to identify other affected pathways. 3. Validate key off-target interactions using orthogonal assays. |

Key Experimental Protocols BCL-2 Knockdown using shRNA



Objective: To generate a cell line with reduced BCL-2 expression to be used as a negative control for on-target effects of Venetoclax.

Methodology:

- shRNA Selection: Design or purchase at least two different shRNA constructs targeting human BCL-2 and a non-targeting scramble control.
- Lentiviral Production: Co-transfect HEK293T cells with the shRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
- Viral Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.
- Transduction: Transduce the target cell line with the collected lentiviral particles in the presence of polybrene.
- Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) based on the resistance gene in the shRNA plasmid.
- Validation: Confirm BCL-2 knockdown by Western blot and qPCR analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of Venetoclax to BCL-2 within intact cells.

Methodology:

- Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of Venetoclax for a specified time.
- Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Cell Lysis: Lyse the cells by freeze-thaw cycles.



- Centrifugation: Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation at high speed.
- Protein Analysis: Analyze the amount of soluble BCL-2 in the supernatant by Western blotting.
- Data Analysis: Plot the amount of soluble BCL-2 as a function of temperature. A shift in the
 melting curve to a higher temperature in the presence of Venetoclax indicates target
 engagement.

Oxygen Consumption Rate (OCR) Measurement

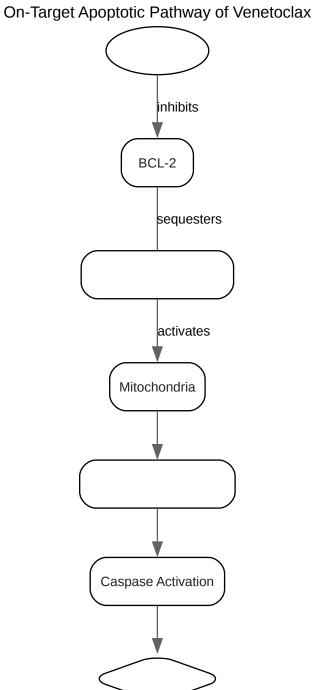
Objective: To assess the effect of Venetoclax on mitochondrial respiration.

Methodology:

- Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density.
- Compound Treatment: Treat the cells with Venetoclax or vehicle control for the desired duration.
- Assay Preparation: Wash and incubate the cells in Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose.
- Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- Data Analysis: Measure the oxygen consumption rate (OCR) at each stage to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations

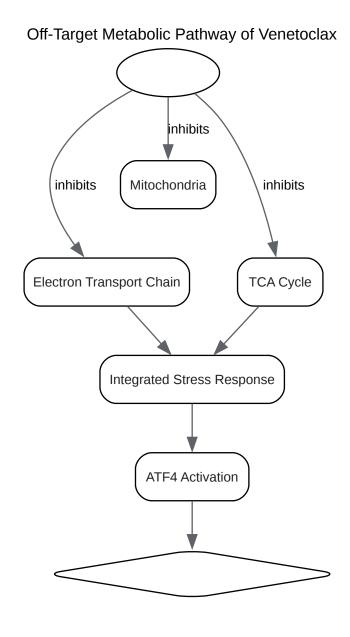




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Caption: On-target apoptotic pathway of Venetoclax.

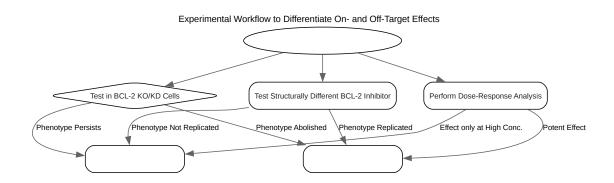




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Caption: Off-target metabolic pathway of Venetoclax.





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Caption: Workflow to differentiate on- and off-target effects.

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